2-Hydroxypropyl oleate
Overview
Description
2-Hydroxypropyl oleate is a chemical compound with the molecular formula C21H40O3 . It contains a total of 63 bonds, including 23 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of this compound involves complex processes. For instance, one study discusses the preparation of phytosterols with hydroxypropyl β-cyclodextrin inclusion complexes . The process involves crucial parameters like solvent type, β-CD/PS molar ratio, temperature, PS content, and reaction time. Under optimal conditions, an inclusion efficiency of 92–98% was achieved .Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 64 atoms, including 40 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms . It contains 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, oleate hydratases can be used in multi-step cascades to form a wide range of products including keto-fatty acids, secondary alcohols, secondary amines, and α,ω-dicarboxylic acids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 340.54 . It contains 63 bonds in total, including 23 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol .Scientific Research Applications
Enhancement of Photodegradability and Biodegradation in Polymers : A study found that adding Cobalt (Co)12-hydroxyl oleate to polypropylene film significantly improved its photodegradability and biodegradability, indicating potential use in making more environmentally friendly plastics (Santhoskumar & Palanivelu, 2012).
Biolubricant Production : Research suggests that 2-Hydroxypropyl oleate derivatives can be synthesized for use as biolubricants, offering a greener alternative to traditional lubricants (Kleinaitė et al., 2014).
Catalysis and Industrial Applications : The synthesis of 2-ethylhexyl oleate, a related compound, has been studied for its kinetic and thermodynamic properties, demonstrating potential for industrial applications such as in lubricants or plasticizers (da Silva et al., 2020).
Polypropylene Nanocomposites : Oleate-functionalized layered double hydroxide has been used to enhance the properties of polypropylene nanocomposites, suggesting applications in materials science and engineering (Donato et al., 2012).
Use in Specialty Chemicals : Studies on oleate hydratases, enzymes that act on hydroxy fatty acids like this compound, indicate their use in creating specialty chemicals for applications such as surfactants and lubricants (Lorenzen et al., 2018).
Improved Chemical Modification of Nanoparticles : Hydroxylated surfaces, such as those treated with sodium oleate, have shown improved chemical modification ability, which can be valuable in nanotechnology and materials science (Chang et al., 2009).
Tribological and Oxidation Properties in Lubricants : Research indicates that hydroxy derivatives of methyl oleate, related to this compound, have improved low temperature, tribological, and oxidation properties, making them suitable for use in lubricants (Sharma, Doll, & Erhan, 2008).
Nanoparticle Synthesis and Dispersion in Organic Solvents : Studies demonstrate the use of oleate precursors in the synthesis of nanoparticles like γ-Fe2O3, which remain dispersed in organic solvents, indicating applications in nanotechnology and materials engineering (Lee et al., 2008).
Mechanism of Action
While the exact mechanism of action for 2-Hydroxypropyl oleate is not explicitly mentioned in the search results, studies on similar compounds like 2-hydroxypropyl-β-cyclodextrin suggest that they can improve the stability, solubility, and bioavailability of numerous molecules of interest, including drugs and nutraceuticals .
Future Directions
The future directions for 2-Hydroxypropyl oleate research are promising. For instance, oleate hydratases, which are involved in the synthesis of this compound, are of significant industrial interest for the sustainable generation of valuable fine chemicals . Additionally, 2-Hydroxypropyl-β-cyclodextrin, a similar compound, has been approved for the treatment of Niemann-Pick Type C disease, a lysosomal lipid storage disorder .
Properties
IUPAC Name |
2-hydroxypropyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDEEBSWIQAFJ-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892305 | |
Record name | 2-Hydroxypropyl (9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40892305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142-76-7 | |
Record name | 9-Octadecenoic acid (9Z)-, 2-hydroxypropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene glycol 1-oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropyl (9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40892305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE GLYCOL 1-OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476821E6GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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